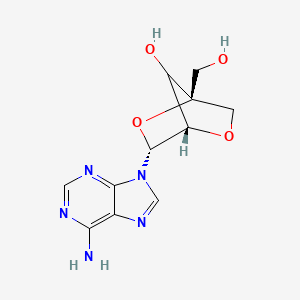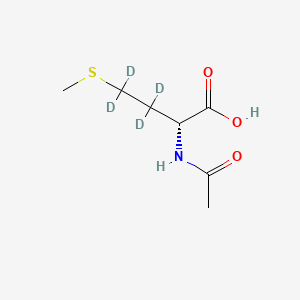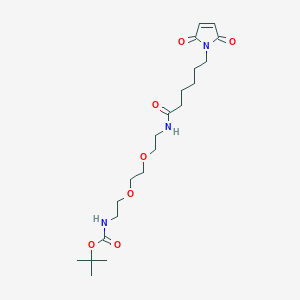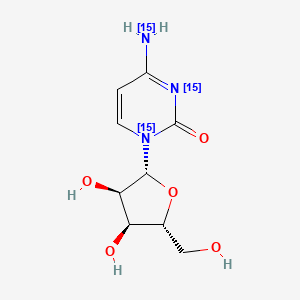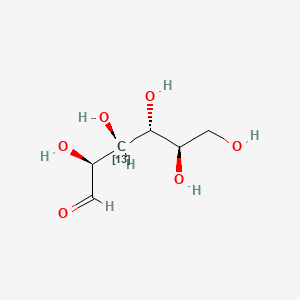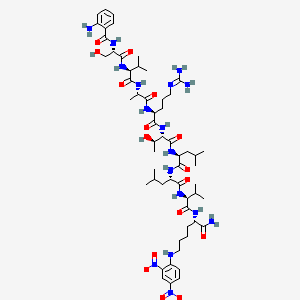
Octanoic-7,7,8,8,8-D5 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic-7,7,8,8,8-D5 acid, also known as deuterated octanoic acid, is an isotopically labeled compound of octanoic acid. It is a fatty acid with a molecular formula of CD3CD2(CH2)5COOH. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic-7,7,8,8,8-D5 acid involves the incorporation of deuterium atoms into the octanoic acid molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the desired positions of the octanoic acid molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms.
Deuterium Exchange Reactions: Conducting exchange reactions in deuterated solvents to achieve the desired isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Octanoic-7,7,8,8,8-D5 acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution Reactions: Halogenation reagents such as bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Octanoic-7,7,8,8,8-D5 acid has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids and related compounds.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of Octanoic-7,7,8,8,8-D5 acid involves its incorporation into biological systems and its interaction with molecular targets. The deuterium atoms provide a unique isotopic signature that allows researchers to trace the compound’s metabolic pathways and interactions. The primary molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid synthase.
Vergleich Mit ähnlichen Verbindungen
Octanoic-7,7,8,8,8-D5 acid can be compared with other similar compounds, such as:
Octanoic Acid: The non-deuterated form of the compound, commonly found in natural sources like coconut oil and palm kernel oil.
Hexanoic Acid: A shorter-chain fatty acid with similar properties but different metabolic pathways.
Decanoic Acid: A longer-chain fatty acid with different physical and chemical properties.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic pathways and reaction mechanisms. The presence of deuterium atoms allows for precise tracking and analysis in various scientific research applications.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
149.24 g/mol |
IUPAC-Name |
7,7,8,8,8-pentadeuteriooctanoic acid |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2 |
InChI-Schlüssel |
WWZKQHOCKIZLMA-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


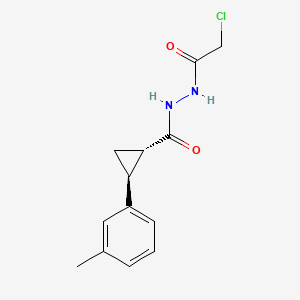

![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
